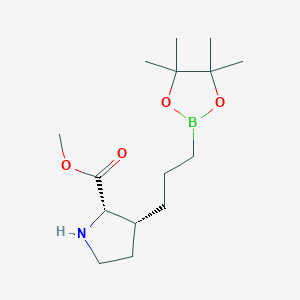![molecular formula C14H17N3O3 B12931612 N-[5-(Morpholin-4-yl)-2-oxo-2,3-dihydro-1H-indol-6-yl]acetamide CAS No. 925702-41-6](/img/structure/B12931612.png)
N-[5-(Morpholin-4-yl)-2-oxo-2,3-dihydro-1H-indol-6-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Morpholino-2-oxoindolin-6-yl)acetamide is a compound belonging to the class of indolin-2-ones. It is characterized by the presence of a morpholine ring attached to the indolin-2-one core. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Morpholino-2-oxoindolin-6-yl)acetamide typically involves the reaction of 5-morpholino-2-oxoindoline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 5-Morpholino-2-oxoindoline
Reagent: Acetic anhydride
Reaction Conditions: The reaction is conducted at a temperature range of 60-80°C for several hours, followed by purification steps to isolate the product.
Industrial Production Methods
In an industrial setting, the production of N-(5-Morpholino-2-oxoindolin-6-yl)acetamide may involve large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often employing advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-Morpholino-2-oxoindolin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The morpholine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research has shown its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(5-Morpholino-2-oxoindolin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby exerting antiproliferative effects on cancer cells .
Vergleich Mit ähnlichen Verbindungen
N-(5-Morpholino-2-oxoindolin-6-yl)acetamide can be compared with other similar compounds, such as:
2-Oxoindoline Derivatives: These compounds share the indolin-2-one core and exhibit similar biological activities.
Morpholine-Substituted Compounds: Compounds with a morpholine ring often show comparable chemical reactivity and biological properties.
Uniqueness
The uniqueness of N-(5-Morpholino-2-oxoindolin-6-yl)acetamide lies in its specific combination of the indolin-2-one core and the morpholine ring, which imparts distinct chemical and biological properties.
Conclusion
N-(5-Morpholino-2-oxoindolin-6-yl)acetamide is a compound of significant interest due to its versatile chemical reactivity and potential applications in various fields of scientific research. Its unique structure and properties make it a valuable compound for further study and development.
Eigenschaften
CAS-Nummer |
925702-41-6 |
|---|---|
Molekularformel |
C14H17N3O3 |
Molekulargewicht |
275.30 g/mol |
IUPAC-Name |
N-(5-morpholin-4-yl-2-oxo-1,3-dihydroindol-6-yl)acetamide |
InChI |
InChI=1S/C14H17N3O3/c1-9(18)15-12-8-11-10(7-14(19)16-11)6-13(12)17-2-4-20-5-3-17/h6,8H,2-5,7H2,1H3,(H,15,18)(H,16,19) |
InChI-Schlüssel |
BBWDGWXNZPKQFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=C2CC(=O)NC2=C1)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


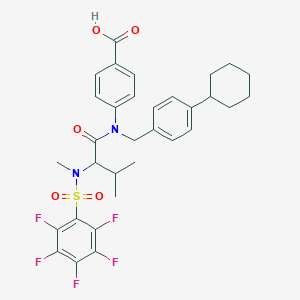
![N-benzyl-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12931540.png)
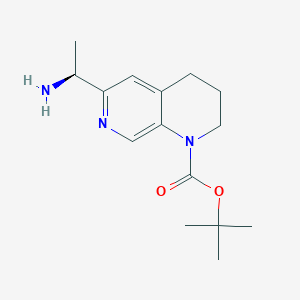
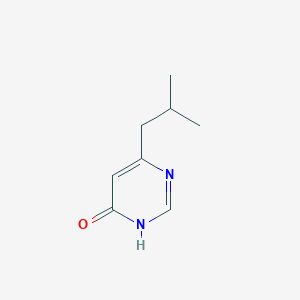
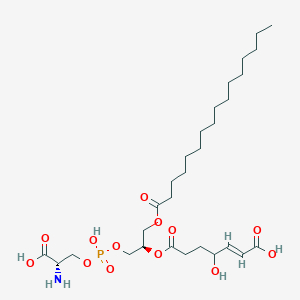
![13-oxo-N-[13-oxo-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine](/img/structure/B12931569.png)
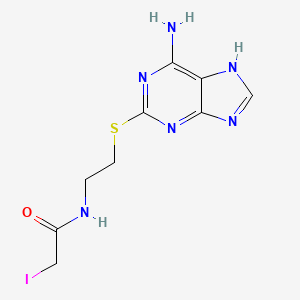
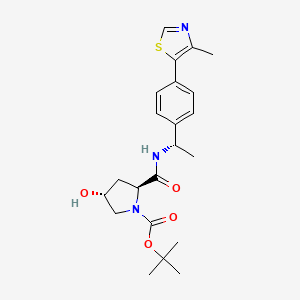



![1-Azaspiro[4.4]nonan-3-one](/img/structure/B12931602.png)
